Diphenylphosphine
Overview
Description
Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound with the formula (C6H5)2PH . This foul-smelling, colorless liquid is easily oxidized in air . It is a precursor to organophosphorus ligands for use as catalysts .
Synthesis Analysis
Diphenylphosphine can be prepared from triphenylphosphine by reduction to lithium diphenylphosphide, which can be protonated to give the title compound . The reaction is as follows:
Molecular Structure Analysis
The molecular formula of Diphenylphosphine is C12H11P . The IUPAC name is diphenylphosphane . The InChI is InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H . The Canonical SMILES is C1=CC=C(C=C1)PC2=CC=CC=C2 .
Chemical Reactions Analysis
Diphenylphosphine and especially diphenylphosphide derivatives are nucleophiles, so they add to carbon – heteroatom double bonds . For example, in the presence of concentrated hydrochloric acid at 100 °C, diphenylphosphine adds to the carbon atom in benzaldehyde to give (phenyl-(phenylmethyl)phosphoryl)benzene .
Physical And Chemical Properties Analysis
Diphenylphosphine is a colorless liquid with a foul smell . It has a molar mass of 186.19 g/mol . It is insoluble in water and has a density of 1.07 g/cm^3 . The boiling point of Diphenylphosphine is 280 °C .
Scientific Research Applications
Synthesis of Cobalt Diphenylphosphine Complexes
Diphenylphosphine is used in the synthesis of novel cobalt diphenylphosphine complexes. These complexes are synthesized by reacting cobalt(II) chloride with (2-methoxyethyl)diphenylphosphine, (2-methoxyphenyl)diphenylphosphine, and 2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine .
Polymerization of 1,3-Butadiene
The synthesized cobalt diphenylphosphine complexes are used in association with methylaluminoxane (MAO) for the polymerization of 1,3-butadiene . The behavior of these complexes in the polymerization process is compared with that exhibited in the polymerization of the same monomer by the systems CoCl2(PnPrPh2)2/MAO and CoCl2(PPh3)2/MAO .
Synthesis of Bifunctional Phosphorus Phenols
Diphenylphosphine oxide is used in the synthesis of bifunctional phosphorus phenols. This synthesis is achieved through a reaction of diphenylphosphine oxide and the o-quinone methides in situ generated from 2-tosylalkyl phenols under basic conditions .
Production of Diarylmethyl Phosphine Oxides
The aforementioned synthesis method can be used to produce a variety of diarylmethyl phosphine oxides with up to 92% yield .
Synthesis of Benzyldiphenylphosphine Oxide (BDPPO)
Diphenylphosphine is used in the synthesis of Benzyldiphenylphosphine Oxide (BDPPO), which is used as a control to study the effect of the fluorine atom in BFPPO on the dielectric properties of the corresponding EP thermosets .
Mechanism of Action
Target of Action
Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound . It primarily targets carbon-heteroatom double bonds . These targets play a crucial role in various biochemical reactions, particularly in the formation of organophosphorus ligands .
Mode of Action
Diphenylphosphine interacts with its targets through a nucleophilic addition mechanism . Specifically, diphenylphosphine and its derivatives, such as diphenylphosphide, are nucleophiles that add to carbon-heteroatom double bonds . For instance, in the presence of concentrated hydrochloric acid at 100 °C, diphenylphosphine adds to the carbon atom in benzaldehyde to give (phenyl-(phenylmethyl)phosphoryl)benzene .
Biochemical Pathways
The interaction of diphenylphosphine with its targets affects several biochemical pathways. It is commonly used in the laboratory as an intermediate . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating diphenylphosphine .
Pharmacokinetics
It’s known that diphenylphosphine is a colorless liquid that is easily oxidized in air . Its density is 1.07 g/cm³, and it has a boiling point of 280 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of diphenylphosphine’s action is the formation of various organophosphorus compounds. For example, the hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane .
Action Environment
The action of diphenylphosphine is influenced by environmental factors. For instance, it is easily oxidized in air , which can affect its stability and efficacy. Moreover, its reactivity can be influenced by the presence of other chemicals in the environment, such as concentrated hydrochloric acid .
Future Directions
Diphenylphosphine is a precursor to organophosphorus ligands for use as catalysts . It is a common intermediate in the laboratory . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating diphenylphosphine . The hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) . Therefore, it has potential applications in organic synthesis and catalysis .
properties
IUPAC Name |
diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYUJZHTULNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232076 | |
Record name | Diphenylphosphine | |
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Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Diphenylphosphine | |
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Product Name |
Diphenylphosphine | |
CAS RN |
829-85-6 | |
Record name | Diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | DIPHENYLPHOSPHINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diphenylphosphine?
A1: The molecular formula of diphenylphosphine is (C6H5)2PH, and its molecular weight is 186.20 g/mol.
Q2: What are the characteristic spectroscopic features of diphenylphosphine?
A2: Diphenylphosphine exhibits characteristic signals in various spectroscopic techniques. In 31P NMR, it typically shows a resonance signal around -40 ppm relative to H3PO4. 1H and 13C NMR provide valuable information about the phenyl rings and the P-H bond.
Q3: Is diphenylphosphine air-stable?
A3: Diphenylphosphine is sensitive to air and moisture, readily undergoing oxidation to diphenylphosphine oxide. [] Therefore, it should be handled and stored under an inert atmosphere, preferably nitrogen or argon.
Q4: How does the presence of a diphenylphosphine oxide group affect the properties of polymers?
A4: Incorporating diphenylphosphine oxide groups into polymers, such as polyimides, can enhance their atomic oxygen resistance. [] Additionally, the diphenylphosphine oxide group can influence the solubility and thermal properties of the polymer. []
Q5: What type of reactions is diphenylphosphine commonly used in?
A5: Diphenylphosphine acts as a nucleophile in various reactions, including additions to carbonyl groups (Pudovik reaction) and substitutions with alkyl halides. It is also a valuable ligand in transition-metal-catalyzed reactions.
Q6: How does the structure of a phosphine ligand affect the stereoselectivity of a cobalt-catalyzed polymerization of 1,3-butadiene?
A6: The steric hindrance of the phosphine ligand significantly impacts the syndiotacticity of the resulting polybutadiene. Bulkier phosphine ligands, such as tert-butyl(diphenyl)phosphine, tend to increase the syndiotacticity. []
Q7: Can diphenylphosphine be used in asymmetric catalysis?
A7: Yes, chiral (aminoalkyl)diphenylphosphine ligands coordinated to cobalt(III) have been investigated for their potential in asymmetric catalysis. []
Q8: How can palladium catalysts be used to form carbon-phosphorus bonds with diphenylphosphine?
A8: Palladium catalysts, especially those ligated with bulky, electron-rich diphosphines, efficiently promote the coupling of diphenylphosphine with ortho-substituted aryl bromides, forming carbon-phosphorus bonds. []
Q9: Have computational methods been used to study diphenylphosphine and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the reactivity of diphenylphosphine derivatives, such as in the determination of activation energies for fluxional processes in metal complexes. []
Q10: How do substituents on the phenyl rings of diphenylphosphine affect its reactivity?
A10: Electron-donating groups on the phenyl rings generally increase the nucleophilicity of the phosphorus atom in diphenylphosphine, while electron-withdrawing groups decrease it. [] This electronic influence can affect reaction rates and yields.
Q11: How does the size and nature of the substituent at the phosphorus atom influence the reactivity of diphenylphosphine derivatives?
A11: Bulky substituents at the phosphorus center can hinder reactions or influence the regioselectivity of additions, as observed in the reactions of diphenyl(trimethylsilylmethyl)phosphine with carbonyl compounds. []
Q12: How can the stability of diphenylphosphine be enhanced during storage?
A12: Storing diphenylphosphine under an inert atmosphere, such as nitrogen or argon, and at low temperatures helps prevent oxidation and hydrolysis. []
Q13: Are there any specific safety concerns associated with handling diphenylphosphine?
A13: Yes, diphenylphosphine is corrosive and can release toxic diphenylphosphine upon contact with moisture. [] It should be handled with appropriate safety precautions, including the use of gloves, goggles, and working in a well-ventilated area.
Q14: What are some areas of active research involving diphenylphosphine and its derivatives?
A14: Current research interests include:
- Developing new catalytic applications for diphenylphosphine and its metal complexes, particularly in asymmetric synthesis. []
- Exploring the use of diphenylphosphine-containing ligands in supramolecular chemistry and materials science. []
- Investigating the biological activity of diphenylphosphine derivatives, although this area is less explored. []
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